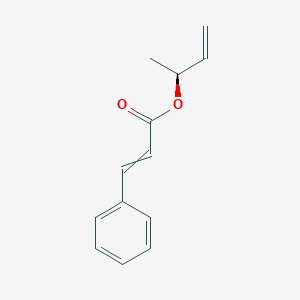
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a butenyl group and a phenylprop-2-enoate group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate can be achieved through several methods. One common approach involves the esterification reaction between (2S)-but-3-en-2-ol and 3-phenylprop-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-phenylprop-2-enoic acid or 3-phenylprop-2-enal.
Reduction: (2S)-But-3-en-2-yl alcohol.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Scientific Research Applications
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate involves its interaction with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s structure allows it to fit into active sites of certain enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-But-3-en-2-yl acetate: Another ester with a similar butenyl group but different aromatic component.
3-phenylprop-2-enoic acid: Shares the phenylprop-2-enoate group but lacks the ester linkage.
(2S)-But-3-en-2-yl benzoate: Contains a benzoate group instead of the phenylprop-2-enoate group.
Uniqueness
(2S)-But-3-en-2-yl 3-phenylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
918971-11-6 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[(2S)-but-3-en-2-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H14O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h3-11H,1H2,2H3/t11-/m0/s1 |
InChI Key |
IJNVWOVJQZRRNT-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C=C)OC(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C=C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


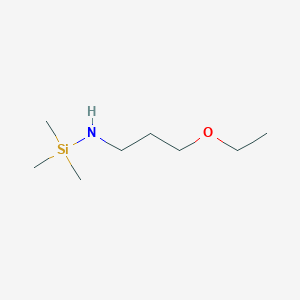
silane](/img/structure/B12631019.png)
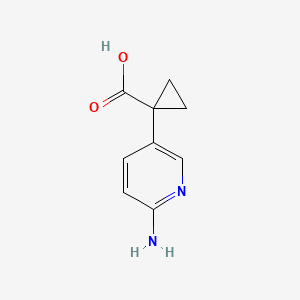

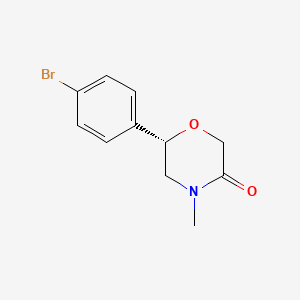
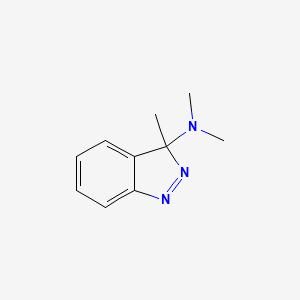
![2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12631048.png)


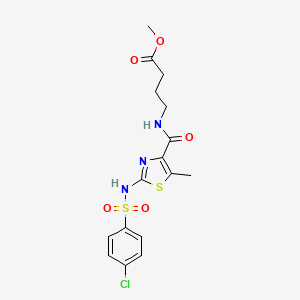
![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
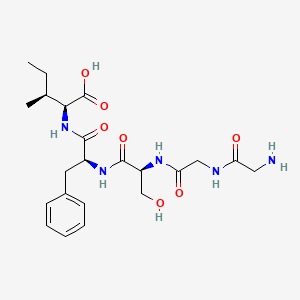
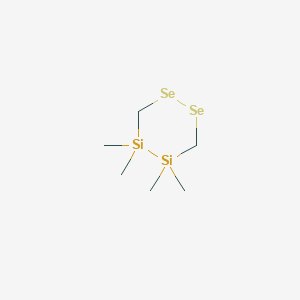
![N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanyl-S-benzyl-L-cysteine](/img/structure/B12631090.png)
